Cas no 330793-46-9 ((4-(Phenethylcarbamoyl)phenyl)boronic acid)

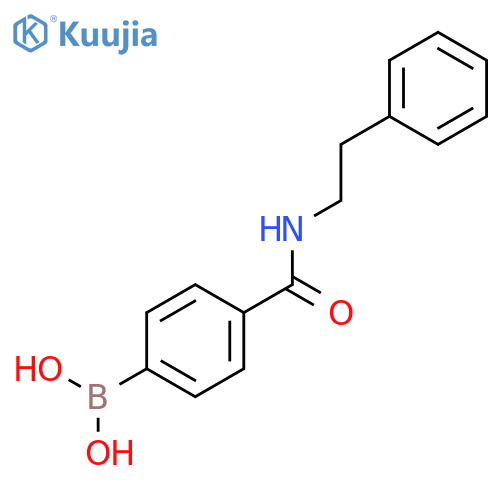

330793-46-9 structure

商品名:(4-(Phenethylcarbamoyl)phenyl)boronic acid

CAS番号:330793-46-9

MF:C15H16BNO3

メガワット:269.103444099426

MDL:MFCD09027209

CID:829245

(4-(Phenethylcarbamoyl)phenyl)boronic acid 化学的及び物理的性質

名前と識別子

-

- (4-(Phenethylcarbamoyl)phenyl)boronic acid

- 4-(2-Phenylethylcarbamoyl)benzeneboronic acid

- 4-(Phenethylcarbamoyl)phenylboronic acid

- [4-(2-phenylethylcarbamoyl)phenyl]boronic acid

-

- MDL: MFCD09027209

- インチ: InChI=1S/C15H16BNO3/c18-15(13-6-8-14(9-7-13)16(19)20)17-11-10-12-4-2-1-3-5-12/h1-9,19-20H,10-11H2,(H,17,18)

- InChIKey: VTXXKSNJPIRHMK-UHFFFAOYSA-N

- ほほえんだ: C1=CC=C(C=C1)CCNC(=O)C2=CC=C(C=C2)B(O)O

計算された属性

- せいみつぶんしりょう: 269.12200

- 水素結合ドナー数: 3

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 6

じっけんとくせい

- ゆうかいてん: 195-198℃

- PSA: 69.56000

- LogP: 0.72980

(4-(Phenethylcarbamoyl)phenyl)boronic acid セキュリティ情報

(4-(Phenethylcarbamoyl)phenyl)boronic acid 税関データ

- 税関コード:2931900090

- 税関データ:

中国税関番号:

2931900090概要:

その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

要約:

2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(Phenethylcarbamoyl)phenyl)boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | P335345-10mg |

4-(Phenethylcarbamoyl)phenylboronic Acid |

330793-46-9 | 10mg |

$ 50.00 | 2022-06-03 | ||

| abcr | AB247819-25 g |

4-[(2-Phenylethyl)carbamoyl]benzeneboronic acid, 98%; . |

330793-46-9 | 98% | 25g |

€531.90 | 2023-04-27 | |

| eNovation Chemicals LLC | D750289-25g |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 95% | 25g |

$310 | 2024-06-06 | |

| Alichem | A019112809-25g |

(4-(Phenethylcarbamoyl)phenyl)boronic acid |

330793-46-9 | 98% | 25g |

$474.24 | 2023-09-02 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P908919-5g |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 95% | 5g |

2,428.20 | 2021-05-17 | |

| Aaron | AR00C11K-5g |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 95% | 5g |

$65.00 | 2025-01-24 | |

| Aaron | AR00C11K-250mg |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 95% | 250mg |

$12.00 | 2025-01-24 | |

| A2B Chem LLC | AF60124-1g |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 98% | 1g |

$25.00 | 2024-04-20 | |

| A2B Chem LLC | AF60124-25g |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 98% | 25g |

$209.00 | 2024-04-20 | |

| A2B Chem LLC | AF60124-250mg |

4-(Phenethylcarbamoyl)phenylboronic acid |

330793-46-9 | 98% | 250mg |

$10.00 | 2024-04-20 |

(4-(Phenethylcarbamoyl)phenyl)boronic acid 関連文献

-

Xiao-Fei Qiao,Jia-Cai Zhou,Jia-Wen Xiao,Ye-Fu Wang,Ling-Dong Sun,Chun-Hua Yan Nanoscale, 2012,4, 4611-4623

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Jia-Hao Wu,Wen-Chang Chen,Guey-Sheng Liou Polym. Chem., 2016,7, 1569-1576

-

5. Transformation and species identification of CuO nanoparticles in plant cells (Nicotiana tabacum)†Xiaoyun Liu,Xiaoyu Yu,Yuyu Bu,Zefeng Xu,Zhenyu Wang,Xiaoshan Zhu,Baoshan Xing Environ. Sci.: Nano, 2019,6, 2724-2735

330793-46-9 ((4-(Phenethylcarbamoyl)phenyl)boronic acid) 関連製品

- 252663-47-1(4-(N-Benzylaminocarbonyl)phenylboronic acid)

- 850568-12-6(4-(N-Ethylaminocarbonyl)phenylboronic acid)

- 850568-32-0(4-(Dipropylcarbamoyl)phenylboronic acid)

- 860173-33-7((4-(cyclopropylcarbamoyl)phenyl)boronic acid)

- 252663-48-2(4-(Butylaminocarbonyl)phenylboronic acid)

- 515140-26-8(4-(Cyclopropylaminocarbonyl)phenylboronic acid)

- 397843-70-8(3-(Butylaminocarbonyl)phenylboronic acid)

- 171922-46-6(4-(N-Propylaminocarbonyl)phenylboronic acid)

- 850568-13-7(4-(Isobutylaminocarbonyl)phenylboronic acid)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:330793-46-9)(4-(Phenethylcarbamoyl)phenyl)boronic acid

清らかである:99%

はかる:25g

価格 ($):309.0